

# Spectroscopic and Analytical Profile of o-Tolidine Dihydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *o-Tolidine dihydrochloride*

Cat. No.: B147521

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This technical guide provides a detailed overview of the spectroscopic properties of **o-Tolidine Dihydrochloride**, a compound of significant interest in analytical chemistry and as a precursor in dye synthesis. Due to the limited availability of specific experimental spectra for the dihydrochloride salt in public databases, this document presents the most relevant available data and outlines standardized protocols for its determination.

## Spectroscopic Data

While specific experimental UV-Vis and NMR spectroscopic data for **o-tolidine dihydrochloride** are not readily available in the public domain, data for the free base, o-tolidine, can provide foundational information. It is crucial to note that the protonation of the amino groups in the dihydrochloride salt will induce significant shifts in the spectral data compared to the free base.

## UV-Vis Spectroscopy

Direct UV-Vis absorption data for **o-tolidine dihydrochloride** is not prominently available. However, its application in the colorimetric determination of chlorine provides insight into its chromogenic properties upon oxidation. In this reaction, o-tolidine is oxidized by chlorine to a yellow-colored holoquinone, with an absorption maximum for the product observed around 440 nm.

## NMR Spectroscopy

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for the free base, o-tolidine. These values serve as a reference, with the understanding that the chemical shifts for **o-tolidine dihydrochloride** will be different due to the deshielding effect of the protonated amine groups.

Table 1:  $^1\text{H}$  NMR Spectral Data of o-Tolidine (Free Base)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.1	Multiplet	6H	Aromatic Protons
~3.6	Singlet	4H	Amine Protons (-NH <sub>2</sub> )
~2.2	Singlet	6H	Methyl Protons (-CH <sub>3</sub> )

Table 2:  $^{13}\text{C}$  NMR Spectral Data of o-Tolidine (Free Base)

Chemical Shift (ppm)	Assignment
~145	C-NH <sub>2</sub>
~136	C-C (Biphenyl linkage)
~130	Aromatic CH
~120	C-CH <sub>3</sub>
~115	Aromatic CH
~17	-CH <sub>3</sub>

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for **o-tolidine dihydrochloride** are provided below. These are standardized procedures adaptable for most modern spectroscopic instrumentation.

## UV-Vis Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Vis spectrophotometer is required.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of **o-tolidine dihydrochloride**.
  - Dissolve the sample in a suitable solvent (e.g., deionized water or ethanol) in a 100 mL volumetric flask.
  - Perform serial dilutions to obtain a final concentration within the linear range of the instrument (typically 1-10 µg/mL).
- Data Acquisition:
  - Record the UV-Vis spectrum from 200 to 800 nm.
  - Use the solvent as a blank for baseline correction.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

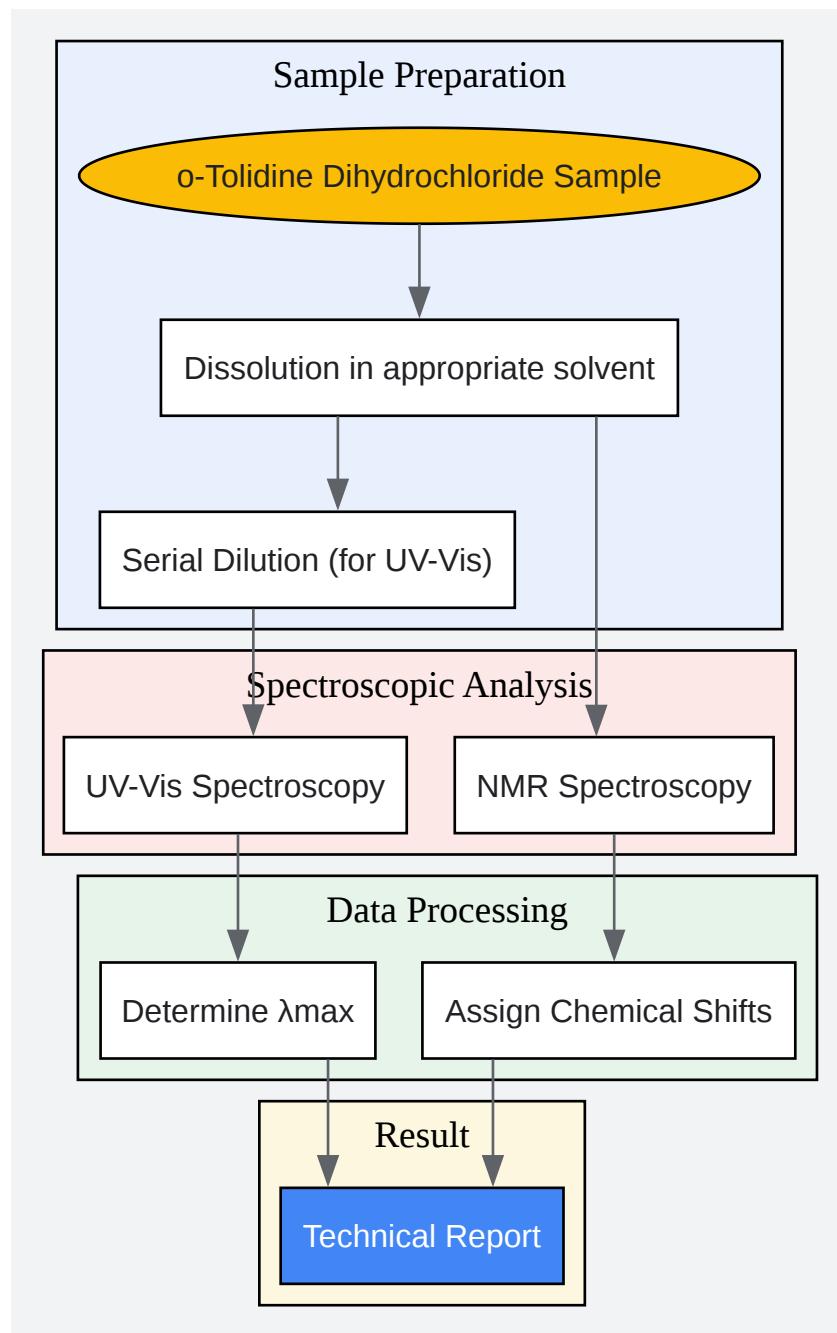
## NMR Spectroscopy Protocol

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is necessary.
- Sample Preparation:
  - Dissolve 5-10 mg of **o-tolidine dihydrochloride** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O).
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Data Acquisition:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
  - Reference the spectrum to the solvent peak.

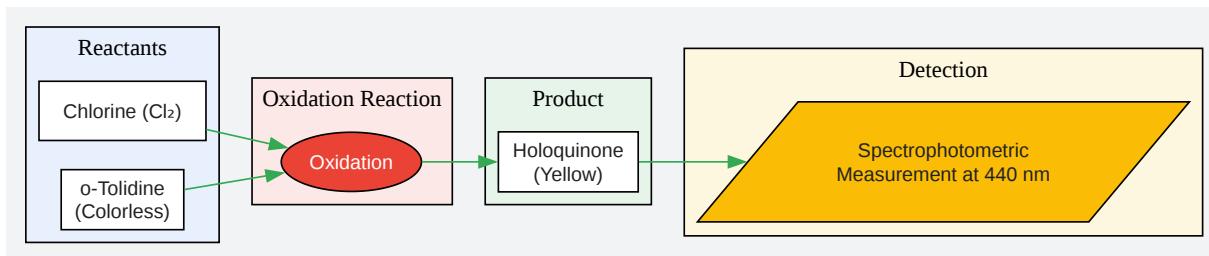
## Visualizations

The following diagrams illustrate key aspects of the analysis and application of **o-tolidine dihydrochloride**.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Colorimetric detection of chlorine using o-tolidine.

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